molecular formula C10H15N3O2 B2490566 methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate CAS No. 1448062-76-7

methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate

Cat. No.: B2490566
CAS No.: 1448062-76-7
M. Wt: 209.249
InChI Key: DTKFQKXJNUOQDO-UHFFFAOYSA-N
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Description

Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a carbamate derivative characterized by a pyrazole core substituted with a cyclopropyl group at the 5-position and a methyl carbamate moiety at the 3-methyl position. Carbamates are widely utilized in agrochemicals and pharmaceuticals due to their structural versatility and bioactivity.

Properties

IUPAC Name

methyl N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13-9(7-3-4-7)5-8(12-13)6-11-10(14)15-2/h5,7H,3-4,6H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKFQKXJNUOQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)OC)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate typically involves the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Scientific Research Applications

Organic Synthesis

Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various organic reactions allows chemists to create diverse molecular architectures, which are crucial for drug discovery and development.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its enzyme inhibition and receptor binding properties. The unique structural features of this compound make it a candidate for developing new pharmaceuticals targeting specific biological pathways.

Agricultural Science

This compound is also utilized in the production of agrochemicals , particularly as a pesticide or herbicide. Its effectiveness in controlling pests and promoting plant growth makes it valuable in agricultural applications.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits a specific enzyme involved in metabolic pathways related to diabetes management. The compound showed significant potency compared to existing inhibitors, suggesting its potential as a therapeutic agent.

Case Study 2: Agrochemical Efficacy

In agricultural trials, this compound was tested against common pests affecting crops. Results indicated a marked reduction in pest populations, confirming its efficacy as an agrochemical agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamate derivatives exhibit diverse biological activities influenced by their substituents. Below, methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is compared with key analogs, focusing on structural features, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Compound Name Molecular Formula Core Structure Key Substituents Primary Application Notable Properties
This compound C₁₀H₁₅N₃O₂ Pyrazole 5-Cyclopropyl, 3-methyl carbamate Hypothetical pesticide High lipophilicity (cyclopropyl), potential metabolic stability
Benomyl C₁₄H₁₈N₄O₃ Benzimidazole 1-((Butylamino)carbonyl), 2-carbamate Fungicide Systemic action, broad-spectrum efficacy
Carbendazim C₉H₉N₃O₂ Benzimidazole 2-Carbamate Fungicide, plant protectant Water solubility, thermal stability
Asulam C₈H₁₀N₂O₄S Sulfonamide 4-Aminophenyl sulfonyl, methyl carbamate Herbicide Selective action, sulfonyl group enhances transport
tert-Butyl carbamate derivatives Varies Cyclohexane/Thiophene tert-Butyl carbamate, amino/methoxy groups Pharmaceutical intermediates Enhanced steric bulk, modified solubility

Key Observations:

Core Structure Influence: Pyrazole vs. Benzimidazole: The target compound’s pyrazole core may offer different binding kinetics compared to benzimidazole-based fungicides (e.g., benomyl, carbendazim). Pyrazoles are known for their role in inhibiting enzymes like succinate dehydrogenase in pests, whereas benzimidazoles disrupt microtubule assembly .

Functional Group Impact: Carbamate Position: The 3-methyl carbamate in the target compound contrasts with benomyl’s 2-carbamate and asulam’s sulfonamide-linked carbamate. Positional differences influence steric accessibility and metabolic degradation rates. tert-Butyl vs. Methyl Carbamate: tert-Butyl carbamates (e.g., in ) exhibit greater steric hindrance, which may reduce hydrolysis rates compared to methyl carbamates, affecting bioavailability .

In contrast, asulam’s sulfonamide group enables selective herbicidal action by mimicking folate precursors .

Research Findings and Hypotheses

  • Metabolic Stability : The cyclopropyl group may confer resistance to oxidative metabolism, a common degradation pathway for pesticidal carbamates. This could extend the compound’s half-life in field applications .
  • Synthetic Pathways : Analogous to tert-butyl carbamate syntheses (), the target compound could be synthesized via nucleophilic substitution or coupling reactions, leveraging pyrazole precursors and methyl chloroformate .
  • Toxicity Profile : Structural similarities to saxitoxin (a neurotoxin with a carbamate group, ) warrant caution in evaluating the compound’s safety, particularly regarding acetylcholinesterase inhibition .

Biological Activity

Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

  • Molecular Formula : C₈H₁₂N₂O₂
  • SMILES : CN1C(=CC(=N1)CO)C2CC2
  • InChI : InChI=1S/C8H12N2O/c1-10-8(6-2-3-6)4-7(5-11)9-10/h4,6,11H,2-3,5H2,1H3

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds in the pyrazole class have shown activity as inhibitors of monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters. This inhibition can lead to increased levels of dopamine and other neurotransmitters in the brain, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's disease .
  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways within bacteria .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may enhance synaptic plasticity and memory retention in animal models, indicating potential applications in cognitive enhancement therapies .

Case Studies and Experimental Data

A series of studies have investigated the biological effects of related pyrazole derivatives:

Study ReferenceCompound TestedBiological ActivityKey Findings
5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl) thiophene derivativesMAO-B inhibitionHigh selectivity (29–56 nM) for MAO-B over MAO-A
Pyrazole-based antimicrobial agentsAntimicrobial efficacyEffective against Gram-positive and Gram-negative bacteria
Trifluoromethyl-containing drugsDiverse pharmacological effectsEnhanced potency for various biological targets

Pharmacokinetic Studies

Pharmacokinetic evaluations are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable properties that could support its development as a therapeutic agent.

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